molecular formula C12H16FNO2 B2691062 Tert-butyl 2-amino-3-fluoro-6-methylbenzoate CAS No. 2248361-51-3

Tert-butyl 2-amino-3-fluoro-6-methylbenzoate

Cat. No.: B2691062
CAS No.: 2248361-51-3
M. Wt: 225.263
InChI Key: HROWMCVQRRTURD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-amino-3-fluoro-6-methylbenzoate is an organic compound that belongs to the class of benzoates. This compound features a tert-butyl ester group, an amino group, a fluorine atom, and a methyl group attached to a benzene ring. The presence of these functional groups imparts unique chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-3-fluoro-6-methylbenzoate typically involves multi-step organic reactions. One common method is the esterification of 2-amino-3-fluoro-6-methylbenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Another approach involves the use of protecting groups to selectively introduce the tert-butyl ester and amino functionalities. For instance, the amino group can be protected with a carbamate protecting group, followed by esterification and subsequent deprotection to yield the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-3-fluoro-6-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The amino and fluorine groups on the benzene ring can participate in nucleophilic substitution reactions. Common reagents include halogenating agents and nucleophiles such as amines and thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield amines and alcohols.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and tert-butyl alcohol.

Common Reagents and Conditions

    Halogenating Agents: For substitution reactions, reagents such as N-bromosuccinimide (NBS) or iodine can be used.

    Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.

    Hydrolysis Conditions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for ester hydrolysis.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as substituted amines or thiols are formed.

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Amines or alcohols.

    Hydrolysis Products: 2-amino-3-fluoro-6-methylbenzoic acid and tert-butyl alcohol.

Scientific Research Applications

Tert-butyl 2-amino-3-fluoro-6-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-fluoro-6-methylbenzoate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and fluorine groups can enhance binding affinity and specificity to target molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-amino-3-fluorobenzoate: Lacks the methyl group, resulting in different chemical properties and reactivity.

    Tert-butyl 2-amino-6-methylbenzoate: Lacks the fluorine atom, affecting its electronic properties and reactivity.

    Tert-butyl 2-amino-3-chloro-6-methylbenzoate:

Uniqueness

Tert-butyl 2-amino-3-fluoro-6-methylbenzoate is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of the fluorine atom enhances its stability and resistance to metabolic degradation, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 2-amino-3-fluoro-6-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2/c1-7-5-6-8(13)10(14)9(7)11(15)16-12(2,3)4/h5-6H,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROWMCVQRRTURD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.